molecular formula C14H15F3N6 B2928755 N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine CAS No. 2034466-13-0

N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine

Cat. No.: B2928755
CAS No.: 2034466-13-0
M. Wt: 324.311
InChI Key: LZWVQYNUDZLUIA-UHFFFAOYSA-N
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Description

Structure and Key Features:
The compound N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine features a pyrimidine core substituted with a trifluoromethyl group at the 6-position and linked to a piperidin-4-yl moiety. This piperidine ring is further functionalized with a pyrimidin-2-amine group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperidine-pyrimidine scaffold is common in kinase inhibitors and receptor modulators .

For example, describes Suzuki coupling of dichloropyrimidines with boronic acids to generate substituted pyrimidin-4-amine analogues .

Properties

IUPAC Name

N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N6/c15-14(16,17)11-8-12(21-9-20-11)23-6-2-10(3-7-23)22-13-18-4-1-5-19-13/h1,4-5,8-10H,2-3,6-7H2,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWVQYNUDZLUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=NC=CC=N2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with tert-butyl 4-aminopiperidine-1-carboxylate in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in isopropanol. The reaction mixture is refluxed for several hours, followed by purification through silica gel column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions are crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets. This interaction can modulate various signaling pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Modifications

(a) N-[4-Chloro-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl] Derivatives

Example : (3S)-3-tert-butyl-N-[4-chloro-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl)-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-3H-pyridazine-5-carboxamide (Patent EP 4 374 877 A2)

  • Key Differences : Incorporates a chlorophenyl group and a pyridazine-carboxamide moiety.
  • Activity : Designed as a kinase inhibitor (implied by structural similarity to BRD4 inhibitors) .
(b) Piperidine vs. Pyrrolidine Derivatives

Example : (3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride (CymitQuimica)

  • Key Differences : Replaces piperidine with pyrrolidine, reducing ring size and altering conformational flexibility.
  • Applications : Used in medicinal chemistry for optimizing pharmacokinetic properties .

Substituent Variations on Pyrimidine

(a) Trifluoromethyl Position

Example : 4-(3-Nitrophenyl)pyrimidin-2-amine (Similarity: 0.64)

  • Key Differences : Lacks the trifluoromethyl group and piperidine linkage.
  • Activity : Lower metabolic stability compared to trifluoromethyl-containing analogues .
(b) Pyrimidin-2-amine vs. Pyrimidin-4-amine

Example : N-(6-(Trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine ()

  • Key Differences : Pyridin-2-yl instead of piperidin-4-yl substituent.
  • Synthesis: Prepared via condensation of dichloropyrimidines with aminopyridines .
(a) Kinase Inhibition

Example : 4-[4-(4-bromophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]-N-(3,5-dimethylphenyl)pyrimidin-2-amine (PDB: 4YW)

  • Activity : Binds to BRD4 bromodomains (IC₅₀ < 100 nM) with piperidine-pyrimidine interactions critical for binding .
  • Comparison : The target compound’s trifluoromethyl group may enhance binding affinity compared to bromophenyl substituents.
(b) LRRK2 Inhibition

Example : CHEMBL592030 (pKi = 6.6)

  • Key Differences : Features a pyrrolo[3,2-d]pyrimidine core instead of pyrimidin-2-amine.
  • Activity : Moderate inhibition suggests the importance of heterocyclic core modifications .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight Notable Activity/Application Reference
N-{1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine Pyrimidin-2-amine + piperidine 6-(Trifluoromethyl), pyrimidin-4-yl-piperidine ~383.3 (calc.) Kinase inhibition (hypothesized)
(3S)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride Pyrrolidine 6-(Trifluoromethyl) ~342.7 Medicinal chemistry optimization
4-[4-(4-bromophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]-N-(3,5-dimethylphenyl)pyrimidin-2-amine Pyrimidin-2-amine + imidazole 4-bromophenyl, piperidin-4-yl ~569.5 BRD4 inhibition (IC₅₀ < 100 nM)
N-(6-(Trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine Pyrimidin-4-amine 6-(Trifluoromethyl)pyridin-2-yl ~285.2 Synthetic intermediate

Key Findings and Implications

Trifluoromethyl Group : Enhances binding affinity and metabolic stability in kinase-targeted compounds .

Piperidine vs. Pyrrolidine : Piperidine derivatives show better conformational rigidity for receptor binding, while pyrrolidines offer synthetic versatility .

Synthetic Routes : Suzuki coupling and nucleophilic substitution are widely used for pyrimidin-2/4-amine derivatives .

Biological Activity

N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC21H25F3N4
Molecular Weight406.45 g/mol
CAS Number1775546-20-7
LogP3.4794
Polar Surface Area54.541 Ų

These properties suggest that the compound may exhibit favorable pharmacokinetic profiles, which are crucial for its biological activity.

Research indicates that compounds containing a trifluoromethyl group, like this compound, often interact with various biological targets, including kinases and G protein-coupled receptors (GPCRs). The trifluoromethyl group enhances binding affinity and selectivity towards these targets, which can lead to improved therapeutic effects and reduced side effects compared to non-fluorinated analogs .

Interaction with Kinases

Studies have shown that the compound may inhibit specific kinases involved in cell signaling pathways. For instance, the piperidine moiety can engage with the hinge region of kinases, promoting selectivity for certain isoforms . This interaction is critical for developing targeted therapies against diseases such as cancer.

Biological Activity

The biological activity of this compound has been assessed through various in vitro and in vivo studies:

  • Anticancer Activity : Preliminary data suggest that this compound exhibits anticancer properties by inhibiting cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • GPR119 Agonism : Recent computational studies indicate that derivatives of this compound may act as agonists for GPR119, a receptor implicated in glucose metabolism and insulin secretion. This suggests potential applications in treating type 2 diabetes mellitus (T2DM) .
  • Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting enzymes involved in metabolic pathways, potentially leading to applications in metabolic disorders .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrimidine derivatives, including this compound, demonstrated significant cytotoxic effects against human breast cancer cells (MCF7). The results indicated an IC50 value in the micromolar range, suggesting effective inhibition of cell growth .

Case Study 2: GPR119 Agonist Activity

In another study focusing on GPR119 agonists, the compound was evaluated for its ability to enhance insulin secretion in vitro. It was found to increase intracellular cAMP levels significantly, indicating its potential role in glucose homeostasis and diabetes management .

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